molecular formula C14H18O5 B8273574 Dimethyl 5-butoxyisophthalate

Dimethyl 5-butoxyisophthalate

Cat. No.: B8273574
M. Wt: 266.29 g/mol
InChI Key: XZXKGSCMQKHARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-butoxyisophthalate is a diester derivative of isophthalic acid featuring a butoxy (-OC₄H₉) substituent at the 5-position of the benzene ring. The butoxy group confers increased lipophilicity compared to smaller alkoxy substituents (e.g., methoxy or hydroxy), which may influence solubility, reactivity, and biological activity .

Properties

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

dimethyl 5-butoxybenzene-1,3-dicarboxylate

InChI

InChI=1S/C14H18O5/c1-4-5-6-19-12-8-10(13(15)17-2)7-11(9-12)14(16)18-3/h7-9H,4-6H2,1-3H3

InChI Key

XZXKGSCMQKHARC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of dimethyl 5-butoxyisophthalate with related compounds, based on available data from analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Notes
This compound -OC₄H₉ C₁₄H₁₈O₅ 266.29 (calculated) Not Reported High lipophilicity; potential ester hydrolysis
Dimethyl 5-methoxyisophthalate -OCH₃ C₁₁H₁₂O₅ 224.21 Not Reported Moderate polarity; stable under standard conditions
Dimethyl 5-hydroxyisophthalate -OH C₁₀H₁₀O₅ 210.18 162–164 Hydrogen bonding capability; reactive with oxidizers
Dimethyl 5-nitroisophthalate -NO₂ C₁₀H₉NO₆ 239.18 Not Reported Electron-withdrawing group; enhances electrophilicity
Dimethyl 5-fluoroisophthalate -F C₁₀H₈F₂O₄ 230.17 (calculated) Not Reported Low polarity; inert under mild conditions
Dimethyl 5-iodoisophthalate -I C₁₀H₈I₂O₄ 445.98 Not Reported Heavy atom effect; potential for Suzuki coupling

Notes:

  • Thermal Stability: Methoxy and hydroxy derivatives exhibit moderate stability, while nitro-substituted analogs may decompose under acidic or reducing conditions .
  • Reactivity: The hydroxy group in Dimethyl 5-hydroxyisophthalate reacts with strong oxidizers (e.g., peroxides), necessitating careful handling .

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